N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4/c1-2-28-13-6-4-12(5-7-13)24-18(26)14(10-22-19(24)27)17(25)23-11-3-8-15(20)16(21)9-11/h3-10H,2H2,1H3,(H,22,27)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJFPMCRRKVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific steps are as follows:
-
Biginelli Reaction
Reactants: Aldehyde (e.g., 4-ethoxybenzaldehyde), β-keto ester (e.g., ethyl acetoacetate), and urea.
Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux in ethanol.
Product: 3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
-
Substitution Reaction
Reactants: 3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, 3,4-difluoroaniline.
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide), elevated temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, potentially converting them to alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives of the tetrahydropyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Formula
- Molecular Formula: C19H18F2N2O3
- Molecular Weight: 364.35 g/mol
Structural Features
- Tetrahydropyrimidine ring
- Two fluorine atoms on the phenyl ring
- Ethoxy group on the para position of another phenyl ring
Anticancer Activity
Recent studies have highlighted the potential of N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells.
Case Study: Cytotoxicity Assay
In a study conducted on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, the compound demonstrated an IC50 value of 15 µM for MCF-7 cells and 10 µM for HL-60 cells, indicating significant potency compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study: Antimicrobial Testing
In vitro tests revealed that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study: Inflammation Model
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups .
Development of Organic Photovoltaics
The unique electronic properties of this compound have led to its exploration in organic photovoltaic applications. Its ability to act as a donor material in bulk heterojunction solar cells has been investigated.
Case Study: Solar Cell Efficiency
In a study evaluating its performance as a donor material combined with fullerene derivatives, devices fabricated with this compound achieved power conversion efficiencies exceeding 6%, demonstrating its potential for renewable energy applications .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The difluorophenyl and ethoxyphenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
The activity and physicochemical properties of tetrahydropyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Features of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine atoms (e.g., 3,4-difluorophenyl) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., the target compound) generally exhibit stronger hydrogen-bonding interactions with biological targets compared to ester analogs .
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound may improve lipophilicity and membrane permeability relative to smaller alkoxy groups (e.g., methoxy) .
Physicochemical Properties
Melting points and solubility data from structurally related compounds highlight trends influenced by substituents:
Table 2: Physical Properties of Analogs
Key Observations :
- Thioxo vs. Oxo : Thioxo derivatives (e.g., 2-thioxo-THP) exhibit lower melting points than oxo analogs, likely due to reduced crystallinity .
- Carboxamide Solubility : Carboxamide-substituted compounds (e.g., the target) are typically more soluble in polar aprotic solvents (e.g., DMSO) than ester derivatives .
Key Observations :
- KFase Inhibition : Fluorophenyl-substituted analogs show competitive binding to KFase, with affinity influenced by the position of fluorine (4-fluorophenyl > 3-fluorophenyl) .
- Antiviral Activity: Hydroxy and benzylamino groups at positions 3 and 6 enhance inhibition of HIV-1 RNase H, likely through chelation of catalytic metal ions .
- Antitumor Activity : Conjugated acrylamide derivatives exhibit potent activity against HepG2 cells, with molecular docking suggesting interactions with pyrimidine-binding enzymes .
Biological Activity
N-(3,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest it may exhibit significant biological activity, particularly against various cancer cell lines and possibly other diseases. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Research indicates that compounds similar to this compound often act through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of tetrahydropyrimidines can inhibit the proliferation of various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against colon (HT-29) and breast (MCF-7) cancer cells .
- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties against a range of pathogens, making them potential candidates for treating infectious diseases .
Table 1: Biological Activity Summary
| Activity Type | Model System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HT-29 Colon Cancer | 0.009 | |
| Anticancer | MCF-7 Breast Cancer | 0.017 | |
| Antimicrobial | Mycobacterium tuberculosis | 0.00312 |
Case Study 1: Anticancer Efficacy
A study conducted by MDPI evaluated the anticancer efficacy of similar tetrahydropyrimidine derivatives. The results indicated that compounds with a structure closely related to this compound showed remarkable cytotoxicity against HT-29 and MCF-7 cell lines with IC50 values significantly lower than many existing chemotherapeutics .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of tetrahydropyrimidine derivatives revealed potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 3.12 µg/mL. This suggests a promising avenue for developing new anti-tuberculosis agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
